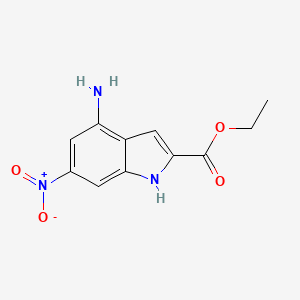
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 6th position, an amino group at the 4th position, and an ethyl ester at the 2nd position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of an indole derivative to introduce the nitro group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves esterification to form the ethyl ester. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
- Ethyl 6-nitro-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness: Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, amino group, and ethyl ester makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H11N3O4 and a molecular weight of 233.22 g/mol. The compound features a nitro group and an amino group attached to the indole structure, which is crucial for its biological activity. It typically appears as a yellow solid and is slightly soluble in water.
Target Interactions
The compound exhibits high binding affinity to various biological targets, including enzymes and receptors. Research indicates that modifications to the nitro and amino groups can significantly affect its interaction profile, which is essential for optimizing pharmacological activity.
Biochemical Pathways
Indole derivatives, including this compound, are known to influence several biochemical pathways. They can modulate enzyme activities and cellular signaling pathways, impacting gene expression and cellular metabolism.
Biological Activities
-
Antiviral Properties
Studies have shown that indole derivatives can inhibit viral replication. For instance, structural analogs have been evaluated for their ability to inhibit HIV integrase, with some compounds demonstrating IC50 values in the micromolar range . this compound may exhibit similar antiviral properties due to its structural characteristics. -
Anti-inflammatory Effects
Indole compounds are often investigated for their anti-inflammatory properties. The presence of the nitro group may enhance the compound's ability to modulate inflammatory responses in various cell types. -
Anticancer Activity
Research has indicated that indole derivatives can possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. this compound's structural features suggest potential efficacy in cancer treatment.
Case Studies and Research Findings
A comprehensive evaluation of this compound's biological activities includes several key studies:
Properties
CAS No. |
1003708-94-8 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 4-amino-6-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)10-5-7-8(12)3-6(14(16)17)4-9(7)13-10/h3-5,13H,2,12H2,1H3 |
InChI Key |
HIWNTCDZXGYDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















